molecular formula C7H6Cl2OS B594460 2,5-dichloro-4-(methylthio)-Phenol CAS No. 21923-22-8

2,5-dichloro-4-(methylthio)-Phenol

Cat. No. B594460
CAS RN: 21923-22-8
M. Wt: 209.084
InChI Key: YGFPFLRARVYKBZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(methylthio)-phenol, also known as DCMP, is a synthetic phenol compound with a wide range of applications in scientific research and laboratory experiments. This molecule is composed of a benzene ring with two chlorine atoms and one methylthio group, and is often used as a reagent in organic synthesis. DCMP has a variety of biochemical and physiological effects, and its unique chemical structure provides a wide range of potential applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,5-dichloro-4-(methylthio)-Phenol can be achieved through a multi-step synthesis pathway.

Starting Materials
4-methylthio-phenol, 2,5-dichloro-1,4-benzoquinone, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate

Reaction
4-methylthio-phenol is reacted with sodium borohydride in ethanol to produce 4-methylthio-phenol hydrochloride..
2,5-dichloro-1,4-benzoquinone is reacted with acetic acid to produce 2,5-dichloro-1,4-benzoquinone diacetate..
4-methylthio-phenol hydrochloride is added to a solution of 2,5-dichloro-1,4-benzoquinone diacetate in acetic acid and the mixture is stirred for several hours at room temperature..
The reaction mixture is then treated with sodium hydroxide to form a precipitate, which is filtered and washed with water..
The resulting solid is dissolved in hydrochloric acid and the solution is heated to reflux to remove any remaining acetic acid..
The solution is then cooled, and the solid product is filtered and washed with water to yield 2,5-dichloro-4-(methylthio)-Phenol..

Scientific Research Applications

2,5-dichloro-4-(methylthio)-Phenol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. 2,5-dichloro-4-(methylthio)-Phenol has also been used as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metal-containing systems. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism Of Action

The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol is not fully understood. However, it is believed that the chlorine atoms and the methylthio group of 2,5-dichloro-4-(methylthio)-Phenol interact with other molecules in the environment, forming hydrogen bonds and other interactions. These interactions allow 2,5-dichloro-4-(methylthio)-Phenol to act as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biologically active compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been shown to have anti-inflammatory and anti-microbial properties.

Advantages And Limitations For Lab Experiments

2,5-dichloro-4-(methylthio)-Phenol has several advantages for use in laboratory experiments. It is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, 2,5-dichloro-4-(methylthio)-Phenol is relatively stable, and it is not easily degraded by light or heat. However, 2,5-dichloro-4-(methylthio)-Phenol can be toxic if it is not handled properly, and it can be corrosive to metals. Therefore, it is important to take proper safety precautions when handling 2,5-dichloro-4-(methylthio)-Phenol in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2,5-dichloro-4-(methylthio)-Phenol in scientific research. For example, it could be used to develop new catalysts for organic synthesis, or to develop new corrosion inhibitors. Additionally, further research is needed to explore the biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol, and to determine its potential therapeutic applications. Finally, 2,5-dichloro-4-(methylthio)-Phenol could be used to develop new biologically active compounds, or to develop new polymers.

properties

CAS RN

21923-22-8

Product Name

2,5-dichloro-4-(methylthio)-Phenol

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.084

IUPAC Name

2,5-dichloro-4-methylsulfanylphenol

InChI

InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3

InChI Key

YGFPFLRARVYKBZ-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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